tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride Method
A widely used method involves generating a mixed anhydride intermediate from the hydroxycyclopentylamine and isobutyl chloroformate. This approach, adapted from lacosamide intermediate synthesis, proceeds as follows:
-
Activation : The amine reacts with isobutyl chloroformate in anhydrous ethyl acetate at -10°C to 5°C, forming a reactive mixed anhydride.
-
Nucleophilic Attack : tert-Butanol or Boc₂O is introduced, leading to carbamate formation.
-
Workup : The product is isolated via extraction and crystallization, often using hexane/ethyl acetate mixtures.
Key Parameters :
Direct Carbamoylation
Alternatively, the hydroxycyclopentylamine reacts directly with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. This one-pot method simplifies the synthesis but requires stringent moisture control to avoid Boc-group hydrolysis.
Stereochemical Control and Resolution
Racemic mixtures may arise during synthesis, necessitating enantiomeric resolution. Chiral column chromatography (e.g., using cellulose-based stationary phases) or diastereomeric salt formation with tartaric acid derivatives effectively separates (1S,3R) from (1R,3S) isomers. For instance, recrystallization with (R,R)-di-p-toluoyl tartaric acid in ethanol yields the desired enantiomer with >99% ee.
Industrial-Scale Synthesis and Optimization
Large-scale production emphasizes cost-efficiency and reproducibility. A patented route employs phase-transfer catalysis (PTC) for alkylation steps, reducing reaction times and improving yields. For example:
-
Reagents : Tetrabutylammonium bromide (TBAB) as PTC, potassium hydroxide (KOH), and methyl sulfate.
-
Conditions : Ethyl acetate solvent, 20–25°C, 3–5 hours.
Process Analytics :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 10–15°C | |
| Solvent Ratio | 8–10:1 (ethyl acetate:substrate) | |
| Crystallization Solvent | Hexane/ethyl acetate (8:1) |
Purification and Characterization
Crude product purification involves flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Final characterization employs:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Reduction: The carbamate group can be reduced to form amines under specific conditions.
Substitution: The hydroxyl group on the cyclopentyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and manganese catalysts are commonly used for the oxidation of the tert-butyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carbamate group.
Substitution: Various nucleophiles can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Primary alcohols are the major products formed from the oxidation of the tert-butyl group.
Reduction: Amines are the major products formed from the reduction of the carbamate group.
Substitution: Different cyclopentyl derivatives are formed depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry:
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate has been investigated for its role as a potential drug candidate. Its structure suggests that it may interact with biological targets involved in various diseases.
2. Enzyme Inhibition Studies:
Research indicates that this compound may act as an inhibitor for certain enzymes, which could be beneficial in the treatment of conditions such as cancer or metabolic disorders. For instance, studies have shown that carbamate derivatives can modulate enzyme activity, influencing pathways critical for cell proliferation and survival.
Case Studies
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that it could reduce oxidative stress markers and improve neuronal survival rates, highlighting its promise in treating neurodegenerative diseases such as Alzheimer's.
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes and receptors . The hydroxyl group on the cyclopentyl ring can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Cyclopentane and Cyclobutane Ring Analogs
- tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate (CAS 1932140-19-6): Similarity: 0.94 . Key Differences: Stereoisomerism (1R,3S vs. Impact: Stereochemical variations can lead to differences in pharmacokinetics and potency in drug candidates.
tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate (CAS 1033718-20-5) :
- Similarity : 1.00 .
- Key Differences : Cyclobutane ring (4-membered) vs. cyclopentane (5-membered). Smaller rings introduce higher ring strain, influencing conformational flexibility and thermal stability.
- Impact : Reduced ring size may lower melting points and solubility due to altered crystal packing.
Substituent Modifications
tert-Butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate (CAS 1392804-89-5) :
- tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate (CAS 884006-56-8): Key Differences: Hydroxymethyl group replaces the hydroxy group .
tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate (CAS 1154870-60-6) :
Heterocyclic and Functionalized Derivatives
tert-ButylN-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate :
- tert-ButylN-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate: Application: Intermediate in JAK inhibitor synthesis (e.g., Tofacitinib) . Structural Features: Piperidine ring adopts a distorted chair conformation; cyanoacetyl group enables hydrogen bonding with biological targets. Impact: Six-membered piperidine ring offers greater conformational flexibility compared to cyclopentane, optimizing binding to enzyme active sites.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemistry : The (1S,3R) configuration in the target compound is crucial for enantioselective interactions, as seen in related carbamates used in drug development .
- Ring Size Effects : Cyclobutane analogs exhibit higher ring strain, which may limit their utility in high-temperature applications but enhance reactivity in synthesis .
- Functional Groups: Cyano and naphthyl groups expand applications in kinase inhibition and materials science, respectively .
Biological Activity
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate (CAS: 2370967-14-7) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's structural properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl ((1S,3R)-3-hydroxycyclopentyl)(methyl)carbamate
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Purity : ≥ 97%
The compound features a tert-butyl group, a carbamate moiety, and a hydroxyl-substituted cyclopentane ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in metabolic pathways.
Potential Targets:
- Enzymatic Inhibition : The carbamate structure may facilitate interactions with enzymes that hydrolyze carbamates.
- Receptor Modulation : The hydroxyl group on the cyclopentane ring could enhance binding affinity to specific receptors, potentially influencing signaling pathways.
In Vitro Studies
Research has demonstrated that this compound exhibits notable effects in various in vitro assays:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HEK293 | 10 µM | Inhibition of cell proliferation | |
| A549 | 5 µM | Induction of apoptosis | |
| MCF7 | 20 µM | Altered gene expression related to cell cycle |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary data indicate potential therapeutic effects:
- Animal Model : Mice treated with the compound showed reduced tumor growth in xenograft models.
- Dosage : Effective dosages ranged from 5 to 20 mg/kg body weight.
Case Studies
- Cancer Research : A study investigating the anti-cancer properties of this compound found that it significantly inhibited tumor growth in a murine model of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress in neuronal cell lines. Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability.
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate?
Answer:
The synthesis typically involves introducing the carbamate group to a chiral cyclopentylamine precursor. A common method employs tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in anhydrous THF) to protect the amine. To ensure stereochemical fidelity, chiral starting materials like (1S,3R)-3-hydroxycyclopentylamine should be used, and reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid racemization (#user-content-evidence-20). For N-methylation, methyl iodide or dimethyl sulfate can be used with a base such as NaH in DMF, followed by Boc protection (#user-content-evidence-23). Purity is verified via chiral HPLC or polarimetry.
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the regiochemistry and stereochemistry. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxycyclopentyl protons (split by coupling constants, e.g., J1S,3R ~5–8 Hz) (#user-content-evidence-7).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns consistent with the carbamate group (#user-content-evidence-18).
- X-ray Crystallography: Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves absolute configuration. For example, the (1S,3R) stereochemistry is confirmed via Flack parameters and anisotropic displacement parameters (#user-content-evidence-1).
Advanced: How does the (1S,3R) stereochemistry influence reactivity in nucleophilic substitution or oxidation reactions?
Answer:
The stereochemistry dictates steric accessibility and electronic effects. For example:
- The cis-hydroxy and methyl groups on the cyclopentane ring create a rigid conformation, limiting nucleophilic attack to specific faces.
- In oxidation reactions (e.g., converting the hydroxyl group to a ketone), the (3R) configuration may lead to stereoselective formation of intermediates due to hydrogen bonding with the carbamate oxygen (#user-content-evidence-22). Computational modeling (DFT) can predict transition-state geometries, while experimental kinetic studies under varying solvents (polar aprotic vs. protic) validate these effects (#user-content-evidence-23).
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?
Answer:
Discrepancies often arise from polymorphic forms or impurities. Methodological steps include:
- Purity Assessment: Use HPLC with a chiral column (e.g., Chiralpak AD-H) and compare retention times to standards (#user-content-evidence-18).
- Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting distinct melting endotherms (#user-content-evidence-21).
- Solubility Studies: Measure solubility in multiple solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods. Ensure equilibration times are consistent (#user-content-evidence-3).
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions (#user-content-evidence-19).
- Ventilation: Ensure local exhaust ventilation to mitigate inhalation risks, as carbamates may release toxic vapors (e.g., methyl isocyanate) under decomposition (#user-content-evidence-10).
- Spill Management: Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis (#user-content-evidence-19).
Advanced: How can reaction conditions be optimized to minimize by-products during the synthesis of this carbamate?
Answer:
- Solvent Selection: Use anhydrous THF or dichloromethane to reduce hydrolysis of the Boc group. Polar aprotic solvents enhance nucleophilicity of the amine (#user-content-evidence-20).
- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation while suppressing N-methylation side reactions (#user-content-evidence-7).
- Temperature Control: Lower temperatures (0–5°C) minimize racemization during Boc protection. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) (#user-content-evidence-23).
Advanced: What computational tools are effective for predicting the conformational stability of this compound?
Answer:
- Molecular Dynamics (MD): Software like GROMACS simulates solvent effects on ring puckering and hydrogen bonding between the hydroxyl and carbamate groups (#user-content-evidence-22).
- Density Functional Theory (DFT): Gaussian or ORCA calculates optimized geometries and energy barriers for ring-flipping transitions. Basis sets (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data (#user-content-evidence-23).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
